Product packaging for 1,4-Diphenyltriazole(Cat. No.:CAS No. 13148-78-2)

1,4-Diphenyltriazole

Cat. No.: B081513
CAS No.: 13148-78-2
M. Wt: 221.26 g/mol
InChI Key: UIXYUQXWIFEYBN-UHFFFAOYSA-N
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Description

1,4-Diphenyltriazole (CAS 13148-78-2) is a nitrogen-containing heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This 1,2,3-triazole derivative features a five-membered ring with three nitrogen atoms, a structure known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . The 1,4-diphenyl-1,2,3-triazole scaffold is of significant research value as a core structure in the development of novel bioactive molecules. Scientific literature reports its use as a key intermediate in the synthesis of dicationic derivatives that have been evaluated for potent antiprotozoal activity against organisms such as Trypanosoma brucei rhodesiense and Plasmodium falciparum (the parasite responsible for malaria) . These compounds are often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction . Researchers utilize this scaffold to explore new therapeutic agents due to its geometric resemblance to other bioactive aromatic compounds . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3 B081513 1,4-Diphenyltriazole CAS No. 13148-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13148-78-2

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1,4-diphenyltriazole

InChI

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-17(16-15-14)13-9-5-2-6-10-13/h1-11H

InChI Key

UIXYUQXWIFEYBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3

Other CAS No.

13148-78-2

Synonyms

1,4-diphenyl-1,2,3-triazole

Origin of Product

United States

Synthetic Methodologies for 1,4 Diphenyltriazole and Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent and reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction joins an azide (B81097) and a terminal alkyne, and in the case of 1,4-diphenyltriazole, it involves the reaction between phenylazide and phenylacetylene.

Sharpless and Meldal Contributions and Regioselectivity

The foundation of modern 1,2,3-triazole synthesis was laid in 2002 when the research groups of K. Barry Sharpless and Morten Meldal independently reported that copper(I) species can effectively catalyze the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. rsc.orgnih.govwikipedia.orgmdpi.com The traditional thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing yields of the desired product. organic-chemistry.orgnih.gov

The seminal contribution of Sharpless and Meldal was the discovery that the use of a copper(I) catalyst not only dramatically accelerates the reaction rate (by factors of 10⁷ to 10⁸) but also provides exquisite control over the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govacs.org This high regioselectivity is a hallmark of the CuAAC reaction, making it a cornerstone of click chemistry. wikipedia.org The reaction's robustness, tolerance to a wide range of functional groups, and ability to be performed in various solvents, including water, have led to its widespread adoption. organic-chemistry.orgnih.gov

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition
FeatureThermal Huisgen CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst NoneCopper(I)
Temperature Elevated (e.g., 100 °C)Room Temperature
Regioselectivity Poor (mixture of 1,4 and 1,5-isomers)Excellent (exclusively 1,4-isomer)
Reaction Rate SlowHighly accelerated
Scope Limited by temperature sensitivityBroad, high functional group tolerance

Modified Copper-Based Protocols

Building upon the foundational CuAAC reaction, numerous modifications have been developed to enhance catalyst stability, improve reaction efficiency, and facilitate catalyst recovery and reuse. These modified protocols often align with the principles of green chemistry.

Ionic Liquids (ILs): Ionic liquids have been employed as reaction media or as part of the catalyst system. For instance, a Cu(II)-based ionic liquid, [Bmim][CuCl₃], has been used for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. In this system, the active Cu(I) species is generated in situ by a reducing agent like ascorbic acid, promoting a rapid reaction at room temperature. nih.gov

Polymer and Solid Supports: To address challenges with catalyst removal and recycling, heterogeneous catalysts have been developed. nih.gov These involve anchoring copper species onto solid supports such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). rsc.org For example, a nanocatalyst composed of copper iodide supported on a polysulfonamide-modified MOF (UiO-66-NH₂@SA-PS/CuI) has been shown to efficiently catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.org Similarly, biogenic nanomagnetite has been used to support a copper catalyst, allowing for easy magnetic separation and recycling. rsc.org

Microwave and Ultrasound Irradiation: Non-conventional energy sources have been applied to accelerate the CuAAC reaction. Microwave irradiation, in particular, has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields. nih.govresearchgate.net For example, the synthesis of coumarin-linked 1,2,3-triazoles was achieved in 2-5 minutes under microwave heating at 90°C. nih.gov Mechanochemical methods, such as ball-milling, have also proven effective, sometimes offering superior yields compared to solution-based protocols. beilstein-journals.org

Table 2: Examples of Modified CuAAC Protocols
ProtocolCatalyst SystemConditionsAdvantages
Ionic Liquid [Bmim][CuCl₃] / Ascorbic AcidRoom TemperatureRapid reaction, simplified system
Polymer Support UiO-66-NH₂@SA-PS/CuIHeterogeneousCatalyst recyclability, high efficiency
Microwave CuSO₄ / Sodium Ascorbate90 °C, 2-5 minDrastically reduced reaction times
Mechanochemistry Cu(I) or Cu(II) saltsSolvent-free ball-millingHigh efficiency, green conditions

Mechanistic Investigations of CuAAC Reactions

The mechanism of the CuAAC reaction is considerably more complex than a concerted 1,3-dipolar cycloaddition and has been the subject of extensive experimental and computational investigation. beilstein-journals.orgmdpi.com While early proposals suggested a mononuclear copper species, kinetic studies showing a second-order dependence on the copper concentration pointed towards the involvement of a dinuclear copper intermediate. mdpi.comacs.orgnih.gov

The currently accepted mechanism involves several key steps: nih.govnih.govresearchgate.net

Formation of Copper(I) Acetylide: A terminal alkyne (like phenylacetylene) reacts with a Cu(I) source to form a π-complex. Subsequent deprotonation, often facilitated by a base or a second copper atom, generates a copper acetylide intermediate.

Dinuclear Acetylide Complex: It is now widely believed that a dinuclear copper acetylide complex is the key catalytically active species. beilstein-journals.orgresearchgate.net

Coordination and Cyclization: The azide (like phenylazide) coordinates to one of the copper centers. This is followed by the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, leading to the formation of a six-membered copper-containing metallacycle (a cupracycle).

Ring Contraction and Product Release: The cupracycle undergoes reductive elimination and ring contraction to form a copper-triazolide intermediate. nih.gov Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, completing the catalytic cycle.

Density Functional Theory (DFT) calculations have been instrumental in mapping the energy landscape of this process, supporting the dinuclear mechanism and identifying the rate-determining steps, which can vary depending on the specific ligands and reaction conditions. nih.govresearchgate.net

Metal-Free Synthetic Routes

While CuAAC is highly effective, the potential for trace metal contamination can be a concern for biological and electronic applications. This has driven the development of metal-free alternatives for the synthesis of 1,2,3-triazoles. mdpi.comchemrxiv.org

Domino Reactions and Regitz Diazo Transfer

One metal-free strategy involves domino reactions that utilize the Regitz diazo transfer. organic-chemistry.org In this approach, secondary enaminones react with tosyl azide in the presence of a base, such as sodium tert-butoxide (t-BuONa). nih.govacs.orgorganic-chemistry.org The reaction proceeds through an in-situ diazo transfer from tosyl azide to the enaminone, a process known as the Regitz diazo transfer. mdpi.com The resulting diazo intermediate undergoes an intramolecular cyclization to form the N-substituted 1,2,3-triazole ring. nih.gov This method is efficient at room temperature and demonstrates good tolerance for various substrates, providing a valuable metal-free pathway to N-substituted triazoles. organic-chemistry.orgorganic-chemistry.org

Cycloaddition of Tosylhydrazones with Suitable Leaving Groups

Tosylhydrazones have emerged as versatile and stable precursors for the metal- and azide-free synthesis of 1,2,3-triazoles. mdpi.com These methods typically involve the in-situ generation of a diazo compound from the tosylhydrazone, which then participates in a cycloaddition.

Reaction with Nitriles: Tosylhydrazones can undergo intermolecular cycloaddition with nitriles, promoted by a base like potassium tert-butoxide (t-BuOK), to yield 4,5-disubstituted-2H-1,2,3-triazoles. thieme-connect.com

Oxidative Cycloaddition: An oxidative formal [4+1] cycloaddition between N-tosylhydrazones and anilines, mediated by iodine, provides a route to 1,2,3-triazoles under metal-free conditions. organic-chemistry.org

Cycloaddition with Leaving Groups: More recent protocols utilize tosylhydrazones bearing leaving groups in the α-position. For example, α,α-difluoro-N-tosylhydrazones have been used to synthesize 1,2,3-triazoles through a process involving C-F bond cleavage. researchgate.net These reactions highlight the utility of tosylhydrazones as diazo surrogates in constructing the triazole core without the need for transition metal catalysts or potentially explosive azide reagents. mdpi.comthieme-connect.com

Reaction of α-Bromo-β-Alkyl/Phenylacroleins with Organic Azides

A metal-free synthetic pathway has been established for producing 1,4,5-trisubstituted 1,2,3-triazoles through the reaction of α-bromo-β-alkyl/phenylacroleins with organic azides. beilstein-journals.orgnih.gov This method, conducted in chloroform (B151607) at room temperature, demonstrates variable yields depending on the substituents. For instance, the use of β-methyl-substituted, long-chain heptyl-substituted, and sterically hindered cyclohexyl-substituted azides results in low to moderate yields of the final product. beilstein-journals.org Conversely, α-bromo-β-phenylacroleins that have either electron-donating or electron-withdrawing groups produce the corresponding trisubstituted triazoles in moderate to good yields, regardless of the substituent's nature or position. beilstein-journals.orgnih.gov

The proposed mechanism for this reaction suggests that the electron-withdrawing nature of the bromine atom on the acrolein lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn facilitates the cycloaddition process with the organic azide. beilstein-journals.orgnih.gov The subsequent elimination of hydrobromic acid (HBr) leads to the formation of the stable triazole ring. beilstein-journals.orgnih.gov

Reactions Involving Enaminones and Aryl Azides

The reaction between enaminones and aryl azides provides a regioselective route to synthesizing 1,4,5-trisubstituted-1,2,3-triazoles. beilstein-journals.orgnih.gov A notable metal-free approach utilizes triethylamine, water, and an ionic liquid to facilitate the reaction, yielding exclusively 4-acyl-substituted regioisomers. beilstein-journals.orgnih.gov This method is compatible with a range of functional groups on both the enaminone (including aliphatic and aromatic substituents) and the aryl azide (including electron-donating and -withdrawing groups). beilstein-journals.orgnih.gov

The reaction mechanism is believed to proceed through a cascade process that begins with a water-promoted 1,3-dipolar cycloaddition, followed by a base-promoted retro-aza-Michael reaction. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations support this proposed mechanism, which highlights a different reactivity pattern compared to base-promoted reactions between enaminones and sulfonyl azides that typically yield disubstituted triazoles. researchgate.netresearchgate.net Another approach involves the in-situ generation of an N,N-dimethylformimidamide intermediate from the reaction of N,N-dimethylformamide (DMF) with hexamethyldisilazane (B44280) (HMDS). acs.orgnih.gov This intermediate then reacts with acetophenones or β-diketones to form enaminones, which subsequently react with organic azides to produce 1,4-disubstituted or 1,4,5-trisubstituted 4-acyl-1,2,3-triazoles under metal-free and oxidant-free conditions. acs.orgnih.gov

Uncatalyzed Microwave Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1,4-disubstituted 1,2,3-triazoles. acs.orgacs.orgarkat-usa.org These procedures often involve a three-component reaction between an alkyl halide, sodium azide, and an alkyne, where the organic azide is generated in situ, enhancing the safety and user-friendliness of the process. acs.orgacs.org The use of microwave irradiation significantly curtails reaction times, often reducing them from hours to mere minutes. arkat-usa.org

For example, the reaction of benzyl (B1604629) bromide, phenylacetylene, and sodium azide in a 1:1 mixture of tert-butanol (B103910) and water, with a copper(I) catalyst generated in situ, can be completed in 10 minutes under microwave irradiation at 125 °C, yielding the 1,4-disubstituted triazole product. acs.orgacs.org While many reactions tolerate these conditions well, for some substrates, reducing the temperature to 75 °C can lead to improved yields. acs.orgacs.org Another microwave-assisted method involves the in situ generation of aryl azides from aryldiazonium silica sulfates and sodium azide, followed by a copper-catalyzed coupling with a terminal alkyne in water. researchgate.net This approach offers mild, heterogeneous reaction conditions and avoids the need for additional ligands. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Sustainable Methodologies and Eco-Compatible Protocols

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles, focusing on the use of environmentally benign reagents and reaction conditions. rsc.org A significant development is the use of the biodegradable and non-toxic solvent Cyrene™ for the synthesis of 1,2,3-triazoles via click chemistry. nih.gov This approach allows for product isolation through simple precipitation in water, which circumvents the need for organic solvent extractions and chromatographic purification, thereby minimizing waste and operational costs. nih.gov This protocol is also suitable for three-component reactions, avoiding the isolation of potentially hazardous organic azides. nih.gov

Other green solvents such as glycerol (B35011) and water have also been successfully employed. consensus.app For instance, a one-pot, three-component reaction using organic halides, terminal acetylenes, and sodium azide can be efficiently carried out in glycerol at room temperature with a CuI and diethylamine (B46881) catalyst system. consensus.app Similarly, visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been developed using water as the solvent under mild conditions, which also allows for the recycling of the copper catalyst and the solvent. consensus.apprsc.org

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of 1,2,3-triazoles. rsc.orgscipod.global A robust and versatile protocol has been established for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst in a continuous flow system. rsc.orgresearchgate.net This methodology demonstrates good functional group tolerance and provides high yields. rsc.orgresearchgate.net

A multi-step continuous flow protocol has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyl compounds. rsc.org This system utilizes a sequential combination of two flow reactors: one packed with a POLITAG-F organocatalytic system and a second copper tube apparatus. rsc.org The use of an aqueous acetonitrile (B52724) azeotrope as the solvent proved effective for both steps and minimized waste, as the azide intermediates did not require purification before the subsequent reaction. rsc.org Furthermore, a two-step continuous flow system has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions, using iodine as a catalyst. rsc.org

Utilization of Environmentally Benign Solvents and Catalysts

The shift towards green chemistry has led to the widespread adoption of environmentally benign solvents and catalysts in the synthesis of this compound and its derivatives. Water, in particular, has been utilized as a green solvent in various synthetic strategies. consensus.apprsc.org For example, a visible-light-promoted CuAAC reaction proceeds efficiently in water under mild, non-inert conditions with low catalyst loading and no additives. rsc.org This system also allows for the successful recycling of both the copper catalyst and the water solvent. rsc.org

Deep eutectic solvents (DES) represent another class of green solvents. A novel Cu(II)-acidic deep eutectic solvent, created from copper salt, choline (B1196258) chloride, and gallic acid, serves as both the catalyst and the solvent for the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, achieving high yields. consensus.app This Cu(II)-ADES is stable and can be reused multiple times without a significant drop in its catalytic activity. consensus.app In terms of catalysts, copper nanoparticles have proven to be effective in green solvent systems for triazole synthesis. consensus.app Additionally, ZnO nanoparticles have been reported as a reusable, zinc-based heterogeneous catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water without the need for a base or reducing agents. rsc.org

Other Advanced Synthetic Strategies for this compound Scaffolds

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step, which reduces waste and saves time. ijcrt.orgresearchgate.net The synthesis of 1,4-disubstituted-1,2,3-triazoles is a prime example of the utility of MCRs. imist.maimist.ma

A common and effective MCR for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. orientjchem.org This reaction typically involves the one-pot combination of an alkyl halide (like benzyl bromide), sodium azide, and an alkyne (such as phenylacetylene). imist.maimist.ma The use of a copper(I) catalyst, for instance, CuI, is crucial for the reaction's success. imist.maimist.maorientjchem.org This approach is noted for its high yields and the ability to proceed under mild conditions, including at room temperature. imist.maimist.ma Green chemistry principles are often incorporated, for example, by using water as a solvent, making the process environmentally benign. imist.maimist.marsc.org

Recent advancements have introduced variations to this theme. For instance, zinc-based heterogeneous catalysts, such as ZnO-CTAB nanocrystals, have been developed as a sustainable, copper-free alternative for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This method operates via a one-pot, three-component pathway linking benzyl bromides, sodium azide, and aromatic alkynes in a water-ethylene (B12542467) glycol medium. rsc.org Another approach utilizes a bimetallic Ag2O–ZnO nanocatalyst, which also facilitates the one-pot synthesis from benzyl bromides or aryl amines (to generate azides in situ) and terminal alkynes at room temperature without requiring external additives. rsc.org

Furthermore, multicomponent reactions can be used to introduce specific functionalities. For example, a one-pot reaction of azides with alkynes in the presence of a CuI and N-bromosuccinimide (NBS) system can efficiently produce 5-iodo-1,4-disubstituted-1,2,3-triazoles. acs.org These MCRs highlight the modularity and efficiency of building complex triazole scaffolds from readily available starting materials. orientjchem.orgacs.org

Table 1: Examples of One-Pot Multicomponent Reactions for 1,4-Disubstituted Triazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Key Features Reference(s)
Alkyl bromide Sodium azide Phenylacetylene CuI (10 mol%) Water High yields, room temperature, ultrasonic irradiation. imist.maimist.ma
Benzyl bromides Sodium azide Aromatic alkynes ZnO-CTAB Water:EG Copper-free, reusable catalyst, sustainable. rsc.org
Benzyl bromides Sodium azide Terminal alkynes Ag2O–ZnO Not specified Copper-free, room temperature, no additives. rsc.org
Azides Alkynes NBS CuI THF Synthesis of 5-iodo-1,2,3-triazoles. acs.org

Functionalization of Triazole Thiols via S-Alkylation

The functionalization of triazole thiols, specifically through S-alkylation, provides a versatile route to a wide array of triazole derivatives. mdpi.comresearchgate.net 1,2,4-Triazole-3-thiols are key intermediates that can be synthesized through methods like the reaction of carboxylic acid hydrazides with isothiocyanates followed by cyclization. researchgate.netdergipark.org.tr These thiol-containing triazoles can then undergo nucleophilic substitution at the sulfur atom. mdpi.com

The S-alkylation reaction typically involves treating the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with an activated halogenated compound, such as a phenacyl bromide or benzyl chloride, often in a basic medium. mdpi.comresearchgate.netresearchgate.net For instance, the synthesis of 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde was achieved by S-alkylating 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1,1-diethoxyethane using cesium carbonate as the base. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism on the sulfur atom to yield the S-alkylated product. mdpi.com

Studies have shown that the alkylation of 1,2,4-triazole-3-thiols with reagents like benzyl chlorides and bromoacetophenones exclusively yields the S-substituted derivatives. researchgate.net Phase transfer catalysis (PTC) has also been employed to enhance reaction conditions, leading to excellent yields, shorter reaction times, and the avoidance of hazardous solvents. ekb.eg For example, the S-alkylation of 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) with 2-chloro-N-arylacetamides was successfully carried out using potassium carbonate as the solid base, dioxane as the organic solvent, and tetrabutyl ammonium (B1175870) bromide as the phase transfer catalyst. ekb.eg

This synthetic route is valuable for introducing a variety of functional groups onto the triazole core, enabling the exploration of diverse chemical space. researchgate.netrcsi.science

Table 2: S-Alkylation of 1,2,4-Triazole-3-thiols

Triazole Precursor Alkylating Agent Conditions Product Type Key Features Reference(s)
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol 2-Bromo-1,1-diethoxyethane Cesium carbonate S-alkylated acetal Two-step synthesis of an aldehyde derivative. mdpi.com
1,2,4-Triazole-3-thiols Benzyl chlorides, Bromoacetophenones Not specified S-substituted derivatives Exclusive S-alkylation observed. researchgate.net
5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) 2-Chloro-N-arylacetamides K2CO3, Dioxane, TBAB (PTC) bis(S-alkylated 1,2,4-triazole) Excellent yields, short reaction times. ekb.eg
5-(4-pyridyl)-1,2,4-triazole-3-thione Phenacyl bromides Not specified S-alkylated derivatives Synthesis of target compounds via key intermediate. researchgate.net

Approaches Involving Aryl Diazonium Salts and Isocyanides

A highly effective and regioselective method for synthesizing 1,2,4-triazole (B32235) scaffolds involves the [3+2] cycloaddition of aryl diazonium salts and isocyanides. acs.orgnih.govfrontiersin.org Aryl diazonium salts are highly reactive and readily available intermediates that can serve as a nitrogen source for the formation of heterocyclic compounds. frontiersin.orgfrontiersin.orgsioc-journal.cnnih.gov

A significant breakthrough in this area is the development of a catalyst-dependent regioselective synthesis. acs.orgnih.govisres.org This methodology allows for the controlled formation of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by selecting the appropriate catalyst. Specifically:

Ag(I) Catalysis: The use of a silver(I) catalyst, such as silver acetate (B1210297) (AgOAc), selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields. acs.orgfrontiersin.orgfrontiersin.org

Cu(II) Catalysis: In contrast, a copper(II) catalyst, like copper(II) acetate (Cu(OAc)2), directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. acs.orgfrontiersin.orgfrontiersin.org

This catalyst-controlled approach provides a modular and efficient route to access different 1,2,4-triazole isomers from a wide range of functionalized substrates under mild conditions. acs.orgnih.govisres.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the benzenediazonium (B1195382) tetrafluoroborate (B81430) reactants. acs.org

In a related metal-free approach, 1,3-diaryl-1,2,4-triazoles can be synthesized through a decarboxylative annulation reaction of 2-aryl-2-isocyanoacetates with aryldiazonium salts. frontiersin.orgresearchgate.net This method is also critical for generating 1,2,4-triazoles where a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is essential for the reaction to proceed. frontiersin.orgfrontiersin.org These strategies underscore the versatility of aryl diazonium salts and isocyanides as building blocks for constructing specifically substituted triazole rings. frontiersin.orgfrontiersin.org

Table 3: Catalyst-Dependent Synthesis of Disubstituted 1,2,4-Triazoles

Reactant 1 Reactant 2 Catalyst Product Regioisomer Yield Key Features Reference(s)
Aryl diazonium salt Isocyanide Ag(I) (e.g., AgOAc) 1,3-Disubstituted High (up to 88%) High regioselectivity, mild conditions. acs.orgfrontiersin.orgfrontiersin.org
Aryl diazonium salt Isocyanide Cu(II) (e.g., Cu(OAc)2) 1,5-Disubstituted Good (up to 79%) Catalyst-controlled regioselectivity. acs.orgfrontiersin.orgfrontiersin.org
2-Aryl-2-isocyanoacetate Aryl diazonium salt None (Metal-free) 1,3-Diaryl Not specified Decarboxylative annulation. frontiersin.orgresearchgate.net

Reactivity and Reaction Mechanisms of 1,4 Diphenyltriazole Compounds

Carbene Chemistry Derived from 1,4-Diphenyltriazole Precursors

1,4-Diphenyl-1,2,3-triazole serves as a foundational structure for generating 1,4-diphenyl-1,2,3-triazol-5-ylidene, a type of mesoionic carbene (MIC) or abnormal N-heterocyclic carbene (aNHC). acs.orgacs.org These carbenes are distinguished by the fact that no uncharged resonance structure can be drawn that satisfies the octet rule for all atoms. acs.org Their chemistry is a subject of significant interest due to their unique electronic properties and catalytic potential. rsc.org

The primary method for generating 1,4-diphenyl-1,2,3-triazol-5-ylidenes involves the deprotonation of their corresponding 1,3,4-trisubstituted-1,2,3-triazolium salt precursors. nih.gov These salts are typically synthesized by the N3-alkylation or N3-arylation of the parent 1,4-diphenyl-1,2,3-triazole. nih.gov The deprotonation to form the free carbene can be achieved using strong bases.

Characterization of these transient or persistent carbenes is accomplished through various spectroscopic methods and, in some cases, single-crystal X-ray diffraction. acs.orgacs.org A key diagnostic feature in their characterization is the chemical shift of the carbenic carbon in ¹³C NMR spectroscopy, which typically appears in the range of 210–220 ppm. chemeurope.com The stability of the free carbene is influenced by the nature of the substituent at the N3 position; bulkier groups tend to increase stability. nih.govacs.org These carbenes are thermodynamically stable, largely due to an aromatic character that would be lost upon dimerization. chemeurope.com

The carbene generated from this compound precursors can undergo intramolecular reactions. One notable pathway is intramolecular C-H bond activation. For instance, in the formation of a palladium acetate (B1210297) complex, the triazolylidene ligand undergoes a C-H insertion at the ortho position of the phenyl group attached to the triazole's N1 nitrogen atom, resulting in a cyclometalated structure. acs.org

Furthermore, when an alkyne group is tethered to the carbene precursor, the resulting carbene can engage in intramolecular cyclization. researchgate.net These reactions proceed through intramolecular additions of the carbene to the unsaturated tether, leading to the formation of new cyclic and polycyclic products. researchgate.net

1,4-Diphenyltriazol-5-ylidenes are classified as nucleophilic carbenes. researchgate.net This nucleophilicity drives their reactivity towards a variety of external trapping reagents. Their reactions are diverse and include:

Insertion Reactions : They can insert into various X-H bonds. wikipedia.org

Addition Reactions : They readily add to various organic substrates. researchgate.netwikipedia.org

Cycloaddition Reactions : They participate in [2+1] and [4+1] cycloadditions to form new ring systems. wikipedia.org

This reactivity profile allows them to be used as ligands for transition metals, forming stable complexes with elements like palladium, gold, and rhodium, which often exhibit high catalytic activity attributed to the carbene's strong electron-donating properties. acs.orgacs.orgrsc.orgcore.ac.uk

Persistent carbenes like 1,4-diphenyltriazol-5-ylidene can theoretically exist in either a singlet or a triplet spin state. However, for N-heterocyclic carbenes, the singlet state is considerably more stable and is the ground state. chemeurope.com This enhanced stability is a consequence of the two adjacent nitrogen atoms, which can donate electron density into the formally vacant p-orbital of the carbene carbon. This σ-framework stabilization and the energetic penalty of promoting an electron to a higher orbital favor the singlet state, where both non-bonding electrons reside in the same sp²-hybridized orbital. The nucleophilic reactivity observed for these carbenes is characteristic of a singlet state carbene. researchgate.netwikipedia.org

Photochemical Reactivity of Triazolyl Diazoacetates

The introduction of a diazoacetate group onto the triazole ring opens up avenues for photochemical reactions, primarily through the light-induced generation of a carbene intermediate.

Photolysis of methyl 2-diazo-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetate leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive triazolyl-substituted carbene. The subsequent reactivity of this carbene in the presence of halogenated solvents is predictable based on established carbene chemistry.

In a solvent such as carbon tetrachloride (CCl₄), the carbene can react via several pathways. A common reaction involves the formal insertion of the carbene into a C-Cl bond, which may proceed through a stepwise mechanism involving initial halogen atom abstraction by the carbene to form a radical pair, followed by radical recombination. This can lead to the formation of products containing new C-C and C-Cl bonds. Another possibility is the formation of an ylide by the attack of the carbene on a chlorine atom, which can then undergo further rearrangement.

The table below summarizes the expected products from the photochemical reaction in a halogenated solvent.

ReagentHalogenated SolventExpected Reaction TypePotential Product(s)
Methyl 2-diazo-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetateCarbon Tetrachloride (CCl₄)Insertion / Abstraction-RecombinationMethyl 2-chloro-2-(trichloromethyl)-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetate
Methyl 2-diazo-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetateChloroform (B151607) (CHCl₃)C-H InsertionMethyl 2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)-2-(trichloromethyl)acetate

Table is based on general principles of carbene reactivity and does not represent experimentally verified outcomes for this specific compound.

Influence of Heteroaryl Moieties on Reactivity

The reactivity of the this compound scaffold can be significantly modulated by the introduction of heteroaryl moieties. These substituents alter the electronic and steric landscape of the molecule, influencing its behavior in chemical reactions.

The electronic properties of the heteroaryl group play a crucial role. Electron-withdrawing groups attached to the aryl rings of triazole N-oxides have been found to enhance reactivity in copper-catalyzed amination reactions. rsc.org Conversely, for the arylation of 1,2,3-triazole N-oxides using sodium arenesulfinates, N-2-aryl groups that are electron-poor lead to better yields compared to their electron-rich counterparts. rsc.org However, in some reactions, such as the palladium-catalyzed oxidative homocoupling of 1,2,3-triazole N-oxides, the electronic environment of the N-2 aryl group has only a slight effect on the reaction yield. rsc.org

Studies on triazolyl diazoacetates have demonstrated their heightened reactivity compared to analogous aryl diazoacetates under photochemical conditions. acs.orgnih.gov This increased reactivity is attributed to the influence of the triazolyl moiety on the diazo group and is reflected in the difference in the HOMO-LUMO gap between phenyl and triazolyl diazoacetates. acs.orgnih.gov This enhanced reactivity is so pronounced that triazolyl diazoacetates can even react with dichloromethane, a typically inert solvent in photoreactions. acs.orgnih.gov

Furthermore, the position and nature of heteroaryl substituents can determine the course of more complex transformations. For instance, in the ring-opening and subsequent cyclization of triazolyl purine (B94841) conjugates to form indoles, the presence of a sufficiently strong electron-withdrawing substituent, such as a purine or a cyanophenyl group, on the triazole ring is essential. mdpi.com Triazoles with weaker electron-withdrawing groups like pyridyl or pyrimidinyl also facilitate the initial ring-opening step. mdpi.com The steric hindrance created by substituents generally does not pose a significant effect in certain C-H functionalization reactions. rsc.org However, in other cases, such as the direct arylation of disubstituted triazoles with 2-iodotoluene, steric effects can lead to a decrease in reaction yield. beilstein-journals.org

Table 1: Influence of Substituents on Triazole Reactivity
Reaction TypeSubstituent EffectObservationReference
Copper-Catalyzed Amination of 2-Aryl-1,2,3-triazole N-oxidesElectron-withdrawing groupsIncreased reactivity rsc.org
Arylation of 1,2,3-triazole N-oxidesElectron-poor aryl groups at N-2Better yield rsc.org
Photochemical Reactions of DiazoacetatesTriazolyl moiety vs. Phenyl moietyTriazolyl diazoacetates exhibit higher reactivity acs.orgnih.gov
Triazole Ring-Opening/CyclizationStrong electron-withdrawing substituents (e.g., purine)Essential for the reaction to proceed mdpi.com
Direct ArylationSteric hindrance (e.g., 2-iodotoluene)Decreased reaction yield beilstein-journals.org

Oxidation and Reduction Mechanisms Involving the Triazole Ring

The 1,2,3-triazole ring is a robust aromatic system, generally stable to hydrolysis, metabolic degradation, and moderate oxidizing or reducing conditions. nih.gov This stability makes it a valuable scaffold in various chemical applications. nih.govnih.gov However, the ring does participate in redox reactions under specific conditions, and its electrochemical behavior has been a subject of study.

Cyclic voltammetry studies have provided insight into the oxidation mechanism of the triazole ring. For this compound, a quasi-reversible oxidation of the triazole to a triazolium radical cation has been observed. uea.ac.uk In a study of cymantrene-triazole complexes, the oxidation of the triazole/triazolium redox couple occurred at approximately +1.775 V vs ferrocene. uea.ac.uk When an aminophenyl group was attached to the triazole ring, this oxidation potential was lowered to around +1.63 V, indicating the electronic influence of the substituent on the triazole's susceptibility to oxidation. uea.ac.uk

While relatively resistant to oxidation, the triazole ring is more sensitive to reducing agents. nih.gov The reduction of the triazole ring itself is less commonly exploited synthetically compared to its oxidation. More frequently, reactions involve the reduction of functional groups attached to the triazole ring. For example, the catalytic reduction of an exocyclic azo group on a 3-arylazo-1,2,4-oxadiazole is a key step in a rearrangement that forms a 1,2,4-triazol-3-amine. thieme-connect.de

Table 2: Electrochemical Oxidation Potentials of Triazole Derivatives
CompoundRedox CoupleOxidation Potential (vs. Ferrocene)Reference
This compound (as part of a cymantrene (B8566760) complex)Triazole/Triazolium+1.775 V uea.ac.uk
Cymantrene-(4-aminophenyl)triazole complexAminophenyl-derivatised triazole ring+1.63 V uea.ac.uk

Spectroscopic and Structural Elucidation of 1,4 Diphenyltriazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1,4-diphenyl-1,2,3-triazole, offering precise insights into the proton and carbon environments within the molecule.

Multi-nuclear NMR (¹H, ¹³C) for Structural Assignment

The formation of 1,4-disubstituted 1,2,3-triazoles is readily confirmed by ¹H and ¹³C NMR spectroscopy. mdpi.com In the ¹H NMR spectrum of 1,4-diphenyl-1,2,3-triazole, the proton on the C5 of the triazole ring (H-5) characteristically appears as a singlet in the downfield region, typically between 8.00 and 8.75 ppm. mdpi.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, this singlet is observed at approximately 8.20 ppm. rsc.orgrsc.org The aromatic protons of the two phenyl rings appear as multiplets in the range of 7.38 to 7.95 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides further evidence for the structure. The carbon atoms of the triazole ring, C4 and C5, show distinct signals. The C4 signal typically appears in the range of 139.27–148.64 ppm, while the C5 signal is found between 122.46–127.49 ppm. mdpi.com In CDCl₃, specific shifts for 1,4-diphenyl-1,2,3-triazole have been reported with the C4 at approximately 148.4 ppm and the C5 at 117.6 ppm. rsc.org The remaining carbon signals correspond to the two phenyl rings. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Diphenyl-1,2,3-triazole in CDCl₃

Nucleus Chemical Shift (δ, ppm) Description
¹H 8.20 Singlet, Triazole C5-H
¹H 7.95-7.89 Multiplet, Phenyl H
¹H 7.82-7.77 Multiplet, Phenyl H
¹H 7.55 Triplet, Phenyl H
¹H 7.50-7.43 Multiplet, Phenyl H
¹H 7.38 Triplet, Phenyl H
¹³C 148.4 Triazole C4
¹³C 137.1 Phenyl C
¹³C 130.3 Phenyl C
¹³C 129.8 Phenyl C
¹³C 128.9 Phenyl C
¹³C 128.4 Phenyl C
¹³C 125.9 Phenyl C
¹³C 120.5 Phenyl C
¹³C 117.6 Triazole C5

Data sourced from multiple studies and may show slight variations based on experimental conditions. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity Analysis

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net

An HSQC experiment correlates the signals of directly bonded protons and carbons. For 1,4-diphenyl-1,2,3-triazole, this would show a clear correlation between the triazole proton signal (around 8.20 ppm) and the triazole C5 carbon signal (around 117.6 ppm), confirming their direct attachment. researchgate.netmdpi.com

HMBC spectroscopy reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. This is particularly useful in confirming the substitution pattern. For example, in a related 1,4-disubstituted 1,2,3-triazole, HMBC showed correlations between the C5 carbon and the protons of the N-phenyl group, which is crucial for confirming the 1,4-regioisomer. mdpi.com Such correlations help to definitively piece together the molecular structure. researchgate.net

NMR Studies in Supramolecular Recognition

The 1,2,3-triazole ring is a privileged structure in supramolecular chemistry, partly due to the C-H····anion hydrogen bonding capabilities of the triazole C-H group. researchgate.net NMR spectroscopy is a powerful tool to study these non-covalent interactions. For instance, ¹H NMR titration experiments can monitor the changes in the chemical shift of the triazole C-H proton upon the addition of an anion, such as fluoride (B91410). researchgate.net A downfield shift of this proton signal upon addition of the anion indicates the formation of a hydrogen bond, where the triazole acts as a hydrogen bond donor. researchgate.net The dipolar nature of the triazolyl unit facilitates these interactions through both hydrogen bonding and dipole-dipole forces. researchgate.net These studies are fundamental to understanding how 1,4-diphenyltriazole and its derivatives can function as receptors or sensors in supramolecular assemblies. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within 1,4-diphenyl-1,2,3-triazole, as well as intermolecular interactions in the solid state. mdpi.comrsc.org

Characterization of Functional Groups and Bond Vibrations

The IR spectrum of 1,4-diphenyl-1,2,3-triazole displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The vibrations of the triazole ring and the phenyl groups are of particular interest.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the phenyl rings are typically observed above 3000 cm⁻¹. mdpi.com

C=C stretching: Aromatic C=C stretching vibrations within the phenyl rings appear in the 1600-1450 cm⁻¹ region.

N=N stretching: The stretching vibration of the N=N bond within the 1,2,3-triazole ring is reported to occur in the range of 1417–1424 cm⁻¹. mdpi.com

C-N stretching: The C-N stretching vibration of the 1,2,4-triazole (B32235) ring has been assigned a band at 1425 cm⁻¹. sapub.org

Ring vibrations: The triazole ring itself has characteristic breathing and deformation modes.

Out-of-plane bending: The C-H out-of-plane bending vibrations of the substituted phenyl rings give rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which are indicative of the substitution pattern.

For example, in a flow synthesis study, IR spectroscopy was used for the online monitoring of the formation of 1,4-diphenyl-1,2,3-triazole, with characteristic peaks at 1032 cm⁻¹ and 1494 cm⁻¹ being used for calibration. rsc.org

Table 2: Selected IR Absorption Frequencies for Triazole Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretching 3276–3389 nih.gov
Aromatic C-H Stretching 3098–3017 mdpi.com
C=N Stretching (Triazole) 1620–1625 nih.gov
N=N Stretching (Triazole) 1417–1424 mdpi.com
C-N Stretching ~1425 sapub.org
C=S Stretching 1288–1295 nih.gov

Note: These are general ranges for triazole derivatives; specific values for 1,4-diphenyl-1,2,3-triazole may vary.

Analysis of Intermolecular Interactions

In the solid state, vibrational spectroscopy can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.net Although 1,4-diphenyl-1,2,3-triazole lacks strong hydrogen bond donors like N-H or O-H, weak C-H···N or C-H···π interactions can influence the crystal packing. These subtle interactions can cause shifts in the positions and changes in the intensities of the vibrational bands compared to the molecule in an inert solvent. For instance, the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially interacting with C-H groups of neighboring molecules. frontiersin.org In more complex derivatives, the presence of substituents can lead to significant hydrogen bonding networks that are readily analyzed by IR spectroscopy. rsc.org In a study of a rhenium complex with a diphenyl-bi-(1,2,4-triazole) ligand, π-π stacking interactions were identified through X-ray crystallography and supported by spectroscopic data, highlighting how such interactions influence the molecular conformation. researchgate.netrsc.org A detailed comparative analysis of the solid-state and solution-phase IR and Raman spectra can thus provide insights into the nature and strength of intermolecular forces governing the crystal structure. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of outer electrons from their ground state to higher energy states. shu.ac.uk In molecules with π systems, such as this compound, the most significant electronic transitions are typically π → π* and n → π. shu.ac.uklibretexts.org The π → π transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense than n → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from these electronic transitions. The presence of two phenyl rings in conjugation with the triazole ring significantly influences the energy of these transitions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org For instance, studies on related triazole derivatives show that the degree of conjugation directly impacts the λmax values. osti.gov Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can predict these electronic transitions and often show good agreement with experimental spectra. sapub.org The absorption spectrum of a molecule is also influenced by the solvent, with polar solvents often causing shifts in the absorption maxima. rsc.org

Upon absorption of light, an excited molecule can return to its ground state through various photophysical processes, including fluorescence. Fluorescence is the emission of light from a singlet excited state. The fluorescence emission spectrum of a molecule typically appears at a longer wavelength than its absorption spectrum.

The photophysical properties of this compound and its derivatives have been a subject of interest. For example, the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined. omlc.org The lifetime of the excited state is another crucial photophysical parameter. researchgate.net The fluorescence characteristics are sensitive to the molecular structure and the environment. For instance, the introduction of different substituents on the phenyl rings can significantly alter the fluorescence properties. acs.org Some triazole derivatives have been developed as fluorescent probes for targeting biological structures like β-amyloid aggregates, highlighting the practical applications of their photophysical properties. acs.orgnih.gov The study of related systems, such as diphenylhexatrienes, also provides insights into how structural modifications affect fluorescence. acs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (C₁₄H₁₁N₃), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

The electron impact (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds to produce stable ions and neutral fragments. For 1,2,4-triazole derivatives, fragmentation often involves the sequential loss of small neutral molecules. researchgate.net In the case of this compound, one would expect to see fragment ions corresponding to the loss of N₂, cleavage of the phenyl rings, and rearrangements. researchgate.netlibretexts.org The fragmentation pattern is often characteristic of the compound, serving as a molecular fingerprint. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

Feature Description
Molecular Formula C₁₄H₁₁N₃
Molecular Weight 221.26 g/mol
Molecular Ion (M⁺) m/z 221

| Key Fragment Ions | Fragments corresponding to the loss of N₂ and cleavage of phenyl groups. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction studies of this compound and its derivatives reveal key geometric parameters. mdpi.comscienceopen.com The planarity of the triazole ring and the attached phenyl rings is a significant feature. However, there is typically a degree of twist between the planes of the phenyl rings and the triazole ring. mdpi.com For instance, in a related substituted triazole, the triazole and indole (B1671886) rings were found to be twisted from each other. mdpi.com The bond lengths and angles within the molecule provide insight into the electronic structure, such as the extent of π-conjugation. mdpi.com The conformation of the molecule in the solid state can be influenced by steric and electronic effects of substituents. researchgate.netsikhcom.net

Table 2: Representative Crystallographic Data for a Triazole Derivative

Parameter Value Reference
Crystal System Triclinic researchgate.net
Space Group P-1 mdpi.com
a (Å) 5.9308(2) mdpi.com
b (Å) 10.9695(3) mdpi.com
c (Å) 14.7966(4) mdpi.com
α (°) 100.5010(10) mdpi.com
β (°) 98.6180(10) mdpi.com
γ (°) 103.8180(10) mdpi.com
Volume (ų) 900.07(5) mdpi.com

Note: This data is for a related substituted triazole and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 1,4 Diphenyltriazole

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the intricacies of 1,4-diphenyl-1,2,3-triazole and its derivatives.

DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are instrumental in determining the optimized molecular geometry of 1,4-diphenyl-1,2,3-triazole derivatives. sapub.orgsapub.org These calculations have revealed that the skeleton of these compounds is typically non-planar. sapub.org For instance, in one study, the two phenyl rings attached to the triazole nitrogen atoms were found to be twisted out of the plane of the triazole ring. sapub.org

Key aspects of the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are routinely calculated. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule, with a smaller gap suggesting higher reactivity. Analysis of these frontier orbitals also helps to understand charge transfer within the molecule. sapub.orgsapub.org For example, in a study of a 1,4-diphenyl-1,2,4-triazolium inner salt, the HOMO-LUMO analysis indicated the occurrence of charge transformation within the molecule. sapub.org

The distribution of electron density and the nature of chemical bonds are also elucidated through DFT. For example, calculations have shown that certain single bonds within the triazole ring are shorter than expected, indicating strong electronic interactions and delocalization. sapub.org

Table 1: Selected Calculated Bond Lengths and Angles for a 1,4-Diphenyl-1,2,4-triazolium Derivative Data sourced from DFT/B3LYP/6-311G(d,p) calculations. sapub.org

ParameterCalculated Value
N35=C1 Bond Length1.3221 Å
N37=C38 Bond Length1.2953 Å
N36-C1 Bond Length1.3407 Å
N34-C38 Bond Length1.3539 Å
N(34)-C(38)-N(36) Bond Angle6.19° difference from exp.

DFT calculations are crucial for mapping the energy landscapes of chemical reactions involving 1,4-diphenyl-1,2,3-triazoles, particularly their synthesis via cycloaddition reactions. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, has been a focus of such studies. mdpi.comtandfonline.com

By calculating the energies of reactants, transition states, intermediates, and products, researchers can elucidate the reaction mechanism and understand the factors governing regioselectivity. For instance, DFT studies on the CuAAC reaction have confirmed that the formation of the 1,4-regioisomer is energetically more favorable than the 1,5-regioisomer, explaining the high regioselectivity observed experimentally. mdpi.com In one study, the calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers were 4.33 kcal/mol and 29.35 kcal/mol, respectively, clearly favoring the 1,4-disubstituted product. mdpi.com

These computational investigations provide a detailed, step-by-step understanding of the reaction pathway, which is often difficult to obtain through experimental methods alone.

DFT is widely used to predict various spectroscopic properties of 1,4-diphenyl-1,2,3-triazole derivatives, which can then be compared with experimental data for structural validation. sapub.orgsapub.org

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) are calculated to aid in the assignment of experimental spectral bands. sapub.orgresearchgate.net For example, C-H stretching vibrations in aromatic compounds are predicted to appear in the 3000-3100 cm⁻¹ range, which aligns well with experimental observations. sapub.org The calculated frequencies are often scaled to improve the agreement with experimental values. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. sapub.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. sapub.orgsapub.orgmdpi.com These calculations can be performed in both the gas phase and in solution (using models like the polarizable continuum model, PCM) to simulate experimental conditions more accurately. sapub.orgresearchgate.net TD-DFT can help assign electronic transitions, such as π-π* transitions, which are common in these aromatic systems. sapub.org

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a 1,4-Diphenyl-1,2,4-triazolium Derivative Data sourced from experimental measurements and DFT/TD-DFT calculations. sapub.org

Spectroscopic DataExperimental ValueCalculated Value
¹H NMR (Aromatic Protons)7.669–8.531 ppm7.042-7.840 ppm
UV-Vis λmax (in Chloroform)430 nm~468 nm (predicted)
FT-IR C=N Stretch (Triazole)1537 cm⁻¹1550 cm⁻¹

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1,4-diphenyl-1,2,3-triazole systems over time, providing insights into their flexibility and interactions with other molecules.

MD simulations are used to explore the conformational landscape of 1,4-diphenyl-1,2,3-triazole-containing molecules, revealing their preferred shapes and flexibility. frontiersin.org These simulations are particularly useful for larger molecules, such as peptidomimetics, where the triazole ring is incorporated into a larger backbone. frontiersin.org

By simulating the molecule's movement over time, researchers can identify stable conformations and the transitions between them. For example, MD simulations of peptidotriazolamers (oligomers containing alternating amino acid and triazole units) have shown that they can adopt folded, helical, or "zig-zag" conformations depending on their specific sequence and the solvent environment. frontiersin.orgresearchgate.net The flexibility of these molecules can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation. researchgate.net

MD simulations are a powerful tool for investigating the interactions between 1,4-diphenyl-1,2,3-triazole derivatives and biological targets, such as proteins. researchgate.net This is particularly relevant in the context of drug design, where understanding how a ligand binds to its target is crucial.

Simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the conformational changes that may occur upon binding. tandfonline.comresearchgate.netpensoft.net For instance, MD simulations have been used to study the interaction of triazole-based compounds with protein targets implicated in diseases like Alzheimer's, where they may inhibit the aggregation of amyloid-β peptides. researchgate.netmdpi.com The stability and flexibility of the complex can be evaluated through analyses of RMSD, RMSF, and hydrogen bond patterns over the course of the simulation. researchgate.net

Theoretical Binding Models and Interaction Energies

Theoretical binding models and interaction energy calculations are crucial for understanding the behavior of 1,4-diphenyltriazole in various chemical systems. These computational methods provide insights into the stability and nature of complexes involving this triazole derivative.

A significant area of investigation involves the use of distortion-interaction energy analysis to explain reactivity trends in bimolecular reactions, such as the 1,3-dipolar cycloaddition that can form triazole rings. rsc.org In this model, the total activation energy (ΔE‡) is broken down into the sum of the distortion energy (ΔE_dis) and the interaction energy (ΔE_int) between the distorted reactants. rsc.org The distortion energy represents the energy required to deform the reactants from their ground-state geometry to the geometry they adopt in the transition state. The interaction energy is the energy released when these distorted reactants interact. rsc.org For instance, in the formation of diphenyltriazoles from ethyl(phenylethynyl)zinc and azidobenzene, theoretical calculations have been used to compare the activation barriers for the formation of 1,4- and 1,5-regioisomers. rsc.org These studies reveal how ligand coordination and substituent effects influence both the distortion and interaction energies, thereby controlling the reaction's regioselectivity. rsc.org

Furthermore, theoretical models have been applied to understand the binding of triazolato ligands in larger complexes. wayne.edu While not specific to the neutral this compound molecule, studies on related (3,5-diphenyl-1,2,4-triazolato) ligands coordinated to potassium ions show how the triazole ring interacts with metal centers. wayne.edu These models, often employing Density Functional Theory (DFT), elucidate the bonding interactions, such as η2-bonding, and the influence of other coordinated molecules like tetrahydrofuran. wayne.edu Molecular orbital and natural bond order calculations on these systems reveal that asymmetries in bonding and the geometry of the heterocyclic core are influenced by subtle interactions, including intramolecular hydrogen bonds. wayne.edu

Receptors incorporating a 1,4-diphenyl-triazole linker have also been studied for their binding properties. osti.gov These systems are designed to have specific binding sites, and computational models help rationalize the observed interactions with guest molecules, such as tetraalkylammonium salts. osti.gov

Noncovalent Interactions in Supramolecular Systems

Noncovalent interactions are the primary driving forces in the formation of supramolecular assemblies, and understanding their role is key to designing complex chemical systems. mdpi.comuchile.cl These interactions, though individually weaker than covalent bonds, collectively dictate the structure, stability, and function of supramolecular architectures. mdpi.comrsc.org The main types of non-covalent interactions include hydrogen bonding, π-π stacking, halogen bonding, electrostatic forces, and van der Waals forces. mdpi.com

In systems containing aromatic moieties like the phenyl groups in this compound, π-π stacking interactions are particularly significant. mdpi.com These occur between the π-orbitals of aromatic rings and can be arranged in face-to-face or edge-to-face orientations. mdpi.com Quantum chemical modeling and computational tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) and non-covalent interaction reduced density gradient (NCI-RDG) methods are used to identify and quantify these weak interactions within crystal structures. mdpi.comrsc.org

In triazole-containing supramolecular systems, hydrogen bonds and halogen bonds are also frequently observed. mdpi.com For example, computational studies on co-crystals have detailed the supramolecular contacts, which are then analyzed using DFT calculations to understand their nature and strength. mdpi.com These interactions are fundamental to processes like molecular recognition, where a host molecule selectively binds a guest. uchile.cl For instance, bis-calix cicbiomagune.espyrrole receptors connected by linkers, including a 1,4-diphenyl-triazole unit, have been shown to bind ion pairs through a network of these noncovalent interactions. osti.gov

Interactions with Guest Molecules (e.g., Carbon Dioxide, Epoxides)

The interaction of this compound derivatives with small guest molecules like carbon dioxide (CO₂) and epoxides has been a subject of theoretical investigation, particularly in the context of CO₂ fixation. researchgate.net The cycloaddition of CO₂ with epoxides to produce cyclic carbonates is an atom-economical reaction of significant industrial interest. researchgate.netnih.gov

Computational studies have shown that the triazolyl group can play a direct role in activating both CO₂ and epoxides. researchgate.net The mechanism for this type of reaction typically involves a Lewis acid catalyst activating the epoxide for a subsequent nucleophilic attack. osti.gov Theoretical calculations on this compound have demonstrated its potential to facilitate this process. The interaction involves the activation of the epoxide and the CO₂ molecule, which is thermodynamically stable and requires a catalyst to lower the activation energy for its conversion. researchgate.net

The development of catalysts for this transformation is a major research area, with various systems being explored, including metal-organic frameworks (MOFs) and ionic liquids. researchgate.netosti.gov The insights gained from the theoretical interactions of simpler molecules like this compound can inform the design of more complex and efficient catalysts. osti.gov For example, porous coordination polymers have been shown to capture CO₂ and catalyze its cycloaddition to epoxides with high efficiency and size selectivity. nih.gov The reaction is generally applicable to a range of epoxides, leading to the corresponding cyclic carbonates. researchgate.netrsc.org

Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain the reactivity and reaction mechanisms of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org Developed independently by Kenichi Fukui and Roald Hoffmann, this theory posits that the majority of the reactivity can be understood by examining these "frontier" orbitals. chemistryviews.org When two molecules interact, electrons are most likely donated from the HOMO of one species to the LUMO of the other. libretexts.org

In the context of triazole chemistry, FMO theory has been applied to understand the unique reactivity of its derivatives. researchgate.net For example, density functional theory (DFT) calculations have been used to reinvestigate the chemistry of (1,4-diphenyl-1H-1,2,3-triazol-5-yl)(phenyl)carbenes. researchgate.net These studies compare the carbene's behavior to that of diphenylcarbene to elucidate the specific role of the triazole group. The product analysis, supported by theoretical calculations, shows that the carbene undergoes intramolecular cyclization by attacking the phenyl rings at both the 1- and 4-positions of the triazole ring. researchgate.net

Theoretical studies show that such reactions proceed via carbene intermediates, but the specific pathways can vary depending on the reaction conditions, such as the solvent used. researchgate.netacs.org The FMO approach helps to rationalize why certain pathways are favored over others by analyzing the energies and symmetries of the HOMO and LUMO of the reactants. imperial.ac.uk This analysis is crucial for predicting whether reactions are allowed under thermal or photochemical conditions and complements other theoretical frameworks like the Woodward-Hoffmann rules. chemistryviews.orgimperial.ac.uk The spatial distribution and energy levels of the HOMO and LUMO can be calculated using computational methods, providing quantitative data to support qualitative predictions of reactivity. researchgate.net

Advanced Applications of 1,4 Diphenyltriazole in Chemical Science

Materials Science and Polymer Chemistry

The incorporation of the 1,4-diphenyl-1,2,3-triazole unit into macromolecular structures and functional materials has led to the development of materials with enhanced thermal stability, specific optoelectronic properties, and the ability to form complex, ordered assemblies.

Incorporation into Poly(arylene ether)s and Other Polymers

The integration of heterocyclic units into the backbone of poly(arylene ether)s is a well-established strategy to enhance their thermal and mechanical properties. While much of the research has focused on 1,2,4-triazole (B32235) isomers, the underlying principles are applicable to the incorporation of 1,4-diphenyl-1,2,3-triazole as well. Typically, this involves the synthesis of a bisphenol monomer containing the pre-formed 1,4-diphenyl-1,2,3-triazole core. This monomer can then be polymerized with various activated aromatic dihalides through aromatic nucleophilic displacement reactions to yield high-molecular-weight poly(arylene ether)s. researchgate.netacs.orgnasa.govacs.org

Polymers containing such triazole moieties often exhibit high glass transition temperatures (Tg), excellent thermal and thermo-oxidative stability, and good solubility in common organic solvents, which allows for the casting of tough, flexible films. researchgate.netacs.org For instance, poly(arylene ether)s containing 3,5-diphenyl-1,2,4-triazole moieties have been shown to have Tg values ranging from 222 to 283 °C. researchgate.netacs.org The introduction of the bulky, rigid 1,4-diphenyl-1,2,3-triazole group as a pendant moiety is expected to similarly enhance the Tg of the resulting polymers. researchgate.netacs.org

Furthermore, the "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile route for synthesizing polymers containing 1,4-disubstituted 1,2,3-triazole units. researchgate.net This method allows for the polymerization of monomers carrying azide (B81097) and alkyne functionalities to create dense 1,2,3-triazole polymers. researchgate.net

Development of Fluorescent Materials

The 1,4-diphenyl-1,2,3-triazole scaffold is an attractive component in the design of fluorescent materials due to its inherent aromaticity and the ability to tune its photophysical properties through substitution. Polymers incorporating triazole moieties have been shown to exhibit strong fluorescence. For example, certain poly(arylene ether)s containing 1,2,4-triazole units display strong blue to greenish-yellow fluorescence in both solution and the solid state, with emission wavelengths ranging from 428 to 510 nm depending on the polymer's composition. researchgate.netacs.org

The fluorescence properties of materials containing the 1,2,3-triazole ring can be significantly influenced by the nature of the substituents on the triazole core. Studies on di- and triaryl-substituted 1,2,3-triazoles have shown that those carrying both electron-donating and electron-accepting aryl groups can exhibit high fluorescence quantum yields, particularly in less polar solvents. wright.edu The strategic placement of these substituents on the triazole ring can be used to manipulate a range of photo-related properties, including emission energy and solvent sensitivity. wright.edu

Polytriazoles, synthesized via click polymerization, can act as fluorescent chemosensors. For instance, fluorescent conjugated polytriazoles containing 2,5-diphenyl-1,3,4-oxadiazole (B188118) and 1,2,3-triazole moieties have demonstrated relatively strong emission with quantum yields between 0.20 and 0.28 in DMF. rsc.orgresearchgate.net The triazole units in these polymers can act as ligands for metal ions, leading to changes in their fluorescence upon ion binding. rsc.orgresearchgate.net

Photophysical Properties of Selected Triazole-Containing Polymers
Polymer SystemEmission Wavelength Range (nm)Quantum Yield (Φf)Key Features
Poly(arylene ether)s with 1,2,4-triazole428 - 510N/AStrong blue to greenish-yellow fluorescence in solution and solid state. researchgate.netacs.org
Fluorescent Conjugated Polytriazoles (FCPs)N/A0.20 - 0.28 (in DMF)Contain oxadiazole and 1,2,3-triazole moieties; act as fluorescent chemosensors. rsc.orgresearchgate.net
Poly(tBuAH)350 - 450N/AWeak but significant fluorescence in DMF; emission maximum is excitation-dependent. researchgate.net

Applications in Optoelectronic Materials (e.g., Electron-Transporting Segments)

Triazole derivatives are widely recognized for their electron-deficient nature, which makes them excellent candidates for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). mdpi.comscirp.org The goal is to achieve balanced charge injection and transport within the device to improve efficiency and stability. While many studies have focused on 1,2,4-triazole derivatives like 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), the principles extend to 1,2,3-triazole systems. mdpi.comscirp.org

The incorporation of triazole moieties, such as in 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), results in materials with wide bandgaps, high triplet energies, and favorable electron-transporting properties. nasa.govscirp.org Such materials can exhibit electron mobilities on the order of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹. nasa.govresearchgate.netacs.org For instance, a triazine-based ETM demonstrated an electron mobility of approximately 7.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is significantly higher than that of the commonly used Alq₃. researchgate.net

The introduction of a 1,4-diphenyl-1,2,3-triazole unit into a material's structure can enhance its electron-transporting capabilities. The electron-withdrawing nature of the triazole ring, which can be further amplified by appropriate substituents, facilitates electron injection and transport. acs.org The design of bipolar host materials, which possess both hole-transporting and electron-transporting moieties, is a key strategy for achieving high-efficiency OLEDs. The 1,4-diphenyl-1,2,3-triazole fragment can serve as the electron-transporting component in such architectures.

Electron Mobility of Selected Electron-Transporting Materials
MaterialElectron Mobility (cm² V⁻¹ s⁻¹)Key Moiety
Bipyridyl substituted triazole (Bpy-TAZ)> 10⁻⁴1,2,4-Triazole nii.ac.jp
4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB)~7.2 × 10⁻⁴Triazine researchgate.net
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)5.8 × 10⁻⁵1,2,4-Triazole nasa.govscirp.org
Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ)6.2 × 10⁻⁴1,2,4-Triazole acs.org

Supramolecular Architectures in Material Design

The 1,4-diphenyl-1,2,3-triazole scaffold is adept at forming ordered supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the design of functional materials with properties that arise from the collective assembly of molecules.

Derivatives of 1,4-diphenyl-1,2,3-triazole have been shown to act as organogelators, molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, leading to the gelation of the solvent. researchgate.netnih.gov The gelation ability is often dependent on the nature and length of alkoxy chains attached to the phenyl rings. researchgate.net The self-assembly process is driven by a combination of π-π stacking between the aromatic cores and van der Waals interactions among the aliphatic chains. researchgate.netnih.gov Scanning electron microscopy (SEM) studies of these organogels have revealed the formation of highly ordered nanofibers and nanofeathers. researchgate.netnih.gov

Furthermore, the specific conformation of 1,4-diphenyl-1,2,3-triazole derivatives can be controlled through intramolecular hydrogen bonding. For instance, the introduction of methoxy (B1213986) groups on the phenyl rings can lead to stable, U-shaped conformations driven by three-center C-H···O hydrogen bonds between the triazole C-5 hydrogen and the oxygen atoms of the methoxy groups. nih.govacs.org Such folded structures make the 1,4-diphenyl-1,2,3-triazole skeleton a promising candidate for use as a β-turn mimic in peptidomimetics. nih.gov

Catalysis

The nitrogen atoms within the 1,2,3-triazole ring possess lone pairs of electrons that can coordinate with metal centers, making triazole derivatives valuable ligands in coordination chemistry and catalysis.

Ligand Design in Coordination Catalysis

1,4-Disubstituted-1,2,3-triazoles, including 1,4-diphenyl-1,2,3-triazole, have emerged as versatile ligands for a variety of transition metals. researchgate.netacs.org The ease of their synthesis via the CuAAC "click" reaction allows for the straightforward introduction of diverse functionalities, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes. researchgate.netunimi.it

These triazole-based ligands can coordinate to metals in a monodentate fashion, typically through the N3 atom, or can be incorporated into multidentate ligand frameworks. researchgate.netacs.org The resulting "click" complexes have found applications in a range of catalytic transformations.

For example, phosphino-triazole ligands, synthesized from precursors like 1,4-diphenyl-1,2,3-triazole, have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgchemrxiv.orgorganic-chemistry.org These ligands can be effective in the formation of sterically hindered biaryl compounds. organic-chemistry.org The electronic properties of the triazole ligand, influenced by its substituents, play a crucial role in the activity of the palladium catalyst.

Copper(I) complexes bearing 1,2,3-triazole-tethered N-heterocyclic carbene (NHC) ligands have shown high activity in catalyzing the CuAAC reaction itself. beilstein-journals.org The triazole unit in these ligands can participate in the coordination of the copper center, influencing the stability and catalytic efficiency of the complex. beilstein-journals.org The strong electron-donating properties of 1,2,3-triazolylidene ligands, a class of mesoionic carbenes derived from 1,2,3-triazoles, are often cited as a reason for the high catalytic activity of their metal complexes. acs.org

Role in Click Chemistry Catalysis

The 1,4-disubstituted 1,2,3-triazole motif, the very product of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has found a significant role as a ligand in the catalytic process itself. researchgate.netfrontiersin.org The CuAAC reaction is a cornerstone of click chemistry, prized for its high yield, broad scope, and the formation of a single, stable 1,4-disubstituted triazole isomer. frontiersin.orgorganic-chemistry.orgscispace.com

The triazole ring within the 1,4-diphenyltriazole structure can coordinate with the copper(I) catalyst. This interaction is crucial as the triazole can act as a ligand, influencing the stability and reactivity of the copper complex. researchgate.net For instance, an abnormal N-heterocyclic carbene (NHC) complex of copper with a 1,4-diphenyl-1,2,3-triazol-5-ylidene ligand has been shown to be an efficient catalyst for click reactions, even with sterically hindered substrates. organic-chemistry.org This demonstrates the direct involvement of the triazole scaffold in modulating the catalytic activity.

The 1,4-disubstituted triazole's electronic properties, including a high dipole moment and the ability to participate in hydrogen bonding and π-π stacking, contribute to its effectiveness as a ligand. mdpi.com These characteristics allow for fine-tuning of the catalyst's environment, which can enhance reaction rates and yields. The development of heterogeneous catalysts, such as copper-on-charcoal, has enabled the synthesis of 1,4-diphenyl-1H-1,2,3-triazole in continuous flow systems, highlighting the robustness of this catalytic process. rsc.org

Table 1: Catalytic Systems for this compound Synthesis

Catalyst System Key Features Reference
CuCl(TPh) (abnormal NHC complex) Effective for sterically hindered azides and alkynes. organic-chemistry.org
CuI/DIPEA/HOAc Overcomes drawbacks of CuI/NR3 systems. organic-chemistry.org
Copper-on-charcoal Heterogeneous catalyst suitable for flow chemistry. rsc.org
SBA-15-Tz-Ru(II)TPP Ruthenium-based heterogeneous catalyst. mdpi.com

Catalytic Conversion of Carbon Dioxide into Value-Added Chemicals

The catalytic conversion of carbon dioxide (CO2) into useful chemicals is a critical area of green chemistry, and this compound derivatives have emerged as promising catalysts in this field. researchgate.net Specifically, they have been employed in the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable industrial compounds. researchgate.netresearchgate.net

Copper(I) complexes bearing 1,2,3-triazol-5-ylidene (a type of N-heterocyclic carbene derived from a triazole) have been utilized for the direct C-H carboxylation of heteroarenes with CO2. acs.org A notable example is the use of a (TPh)CuCl complex, derived from 1,4-diphenyl-1,2,3-triazole, which has shown practical utility in these carboxylation reactions. acs.org

Furthermore, triazole-based ionic metal-organic frameworks (IMOFs) have been developed as efficient and recyclable heterogeneous catalysts for CO2 conversion under mild conditions. aaqr.org These materials leverage the CO2-philic nature of the triazole moieties to facilitate the reaction. The ability of these catalysts to operate at ambient pressure and without the need for solvents makes them particularly attractive for sustainable chemical processes. researchgate.net

Acyl Transfer Catalysis

While many acyl transfer catalysts are neutral nucleophiles, anionic nucleophiles have been less explored. nih.gov Research has shown that the deprotonated form of 1,2,4-triazole is a highly effective catalyst for the aminolysis and transesterification of esters. organic-chemistry.orgwustl.edu Although this is a different isomer from the 1,4-diphenyl-1,2,3-triazole, the study highlights the catalytic potential of the triazole core in acyl transfer reactions. The 1,2,4-triazole anion's catalytic activity is attributed to its optimal pKa, which allows it to be a potent nucleophile while still being a good leaving group. nih.gov

The catalytic cycle involves the nucleophilic attack of the triazole anion on the ester, forming an acyl-triazole intermediate, which is then attacked by an amine or alcohol to release the acylated product and regenerate the catalyst. organic-chemistry.org This process has been successfully applied to the acetylation of amines, transesterification of alcohols, and the synthesis of diketopiperazines under mild conditions. nih.govorganic-chemistry.org The findings suggest that chiral versions of these anionic triazole catalysts could be developed for enantioselective acyl transfer reactions. wustl.edu

Medicinal Chemistry and Biological Activity Mechanisms

The 1,4-diphenyl-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, ability to form favorable interactions with biological targets, and its role as a bioisostere for amide bonds. mdpi.comresearchgate.net

Triazole Scaffolds for Chemical Probes and Ligand Development

The this compound framework is an excellent scaffold for the development of chemical probes and ligands due to its rigid structure and the ease with which it can be functionalized using click chemistry. researchgate.netacs.org This allows for the modular assembly of complex molecules with tailored properties for specific biological targets. The triazole ring can act as a rigid linker, connecting different pharmacophores, or it can be an active part of the ligand, participating in binding interactions. mdpi.comresearchgate.net

Triazoles are good ligands for transition metals, which has been exploited for the development of radiolabeled peptides for in vivo imaging. mdpi.com The triazole can serve as a metal-binding site, allowing for the chelation of a radioactive metal ion. This approach has been used to create imaging agents for a variety of biological targets.

Targeting Beta-Amyloid Aggregates in Neurodegenerative Research

A significant application of 1,4-diphenyltriazoles is in the development of probes for targeting beta-amyloid (Aβ) aggregates, a hallmark of Alzheimer's disease. acs.orgnih.govnih.gov Researchers have synthesized a series of this compound derivatives that exhibit high binding affinity to Aβ aggregates. acs.orgnih.gov These compounds are designed to cross the blood-brain barrier and selectively bind to amyloid plaques, allowing for their detection using imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). acs.org

The development of these probes has been facilitated by click chemistry, which allows for the rapid assembly of a library of candidate compounds. acs.orgnih.gov Radioiodinated and radiofluorinated versions of these 1,4-diphenyltriazoles have shown excellent initial brain penetration and fast washout from normal brain tissue, which are desirable properties for an imaging agent. acs.orgnih.gov In vitro autoradiography has confirmed that these probes bind to Aβ plaques in postmortem brain sections from Alzheimer's patients. acs.orgnih.gov

Table 2: Binding Affinities of this compound Derivatives to Aβ Aggregates

Compound Modification Binding Affinity (Ki, nM) Reference
Tricyclic 1,4-diphenyltriazoles Various substitutions 4 - 30 acs.orgnih.govnih.gov
Fluoroalkyl triazole 17a Fluoroalkyl group 5.0 ± 1.0 nih.gov
Fluoroalkyl triazole 17b Fluoroalkyl group 6.2 ± 1.2 nih.gov
Hydroxypegylated derivative 13b Hydroxypegylated group 16.5 ± 3.3 nih.gov
Hydroxy derivative 15a Hydroxy group 10.0 ± 2.0 nih.gov

Exploration of Antimicrobial and Antiviral Action Pathways

The 1,2,3-triazole scaffold is present in a number of compounds with demonstrated antimicrobial and antiviral activities. nih.govresearchgate.netresearchgate.netnih.govmdpi.comarabjchem.orgmdpi.comacs.orgscielo.br Derivatives of 1,4-disubstituted-1,2,3-triazoles have been investigated for their potential to combat various pathogens.

In the realm of antiviral research, certain 1,4-disubstituted-1,2,3-triazole derivatives have been evaluated against Chikungunya virus (CHIKV) and Herpes Simplex Virus-1 (HSV-1). nih.govnih.gov For CHIKV, one compound showed significant inhibition of viral replication. nih.gov In the case of HSV-1, some derivatives were found to be promising antiviral candidates, with mechanisms of action that differ from the standard drug, acyclovir. nih.gov These compounds were shown to interfere with viral egress and inhibit the expression of key viral proteins. nih.gov

Mechanistic Studies of Anticancer Activity

The triazole nucleus is a key pharmacophore in many anticancer drugs. While direct mechanistic studies on this compound itself are not extensively detailed in the literature, research on closely related 1,2,3- and 1,2,4-triazole derivatives provides significant insight into the probable mechanisms through which such compounds exert their cytotoxic effects. These mechanisms often involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Derivatives of 1,2,3-triazole have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G1 or G2/M phase. nih.govbiointerfaceresearch.com For instance, a study on new 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives identified a compound that arrested the cell cycle at the G1 phase in human colon carcinoma (HCT-116) cells. nih.gov Molecular docking studies suggested that this effect may arise from the inhibition of the APC–Asef binding, a critical interaction in cell signaling pathways. nih.gov Similarly, other 1,2,3-triazole derivatives have been found to arrest the cell cycle at the G2/M phase and inhibit microtubule assembly.

The anticancer activity of triazoles is often linked to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. Key targets include:

Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are common targets for triazole-based inhibitors. bohrium.com A series of novel 1,2,4-triazole derivatives showed promising EGFR inhibitory activity, with some also acting as moderate BRAF inhibitors. bohrium.com

Tubulin: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several triazole compounds have been identified as potent tubulin inhibitors. bohrium.com

Other Enzymes: Dihydrofolate reductase and Nudix Hydrolase 5 (NUDT5) have also been identified as targets for anticancer triazole compounds. mdpi.com

Furthermore, some triazole derivatives, such as those incorporating a phosphonate (B1237965) group, have been shown to induce apoptosis independently of caspase-3 and to increase the mitochondrial membrane potential. biointerfaceresearch.com The structural features of the triazole scaffold, including the substituent groups, are critical in defining the specific mechanism and potency of the anticancer activity. mdpi.com For example, amidine derivatives of 1,4-diphenyl-1,2,3-triazole have been investigated as potential agents for treating Human African Trypanosomiasis (HAT), highlighting the diverse biological roles of this structural motif. researchgate.net

Coordination Chemistry

The nitrogen-rich this compound ring is an excellent ligand for coordinating with a wide range of metal ions. Its utility in coordination chemistry stems from the presence of multiple nitrogen atoms that can act as donors, leading to the formation of stable and structurally diverse metal complexes.

The this compound scaffold has been incorporated into various ligand designs to create complexes with unique properties and applications, particularly in catalysis and materials science. The nitrogen atoms of the triazole ring are effective coordination sites for transition metals.

A notable example is the synthesis of 5-(diphenylphosphino)-1,4-diphenyl-1H-1,2,3-triazole, which serves as a versatile ligand for late transition metals such as copper(I), silver(I), and gold(I). nih.gov This ligand demonstrates remarkable flexibility in its coordination modes, acting as a monodentate (κ¹-P), a chelating bidentate (κ²-P,N), or a bridging ligand. nih.gov For instance, its reaction with copper(I) halides can produce mono-, di-, and tetranuclear complexes, including structures with rhomboid Cu₂X₂ cores. nih.gov

Furthermore, the this compound framework can be used to generate mesoionic N-heterocyclic carbenes (NHCs). The 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene, for example, forms stable palladium complexes. acs.org Transmetalation from a silver-carbene complex to a palladium source yields a trans mononuclear complex, [Tz)₂PdCl₂], while reaction with palladium acetate (B1210297) leads to an acetate-bridged binuclear complex involving C-H activation at the ortho-position of the N-phenyl ring. acs.org These complexes have shown catalytic activity, for instance, in the stereoselective hydroarylation of alkynes. acs.org The design of such ligands is crucial, as the substituents on the triazole ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its reactivity and catalytic performance. researchgate.net

Ligand Based on this compoundMetal IonCoordination ModeResulting Complex TypeReference
5-(diphenylphosphino)-1,4-diphenyl-1H-1,2,3-triazoleCu(I), Ag(I), Au(I)Monodentate (κ¹-P), Bidentate (κ²-P,N), BridgingMono-, Di-, and Tetranuclear nih.gov
1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidenePd(II)C-coordination (NHC)Mononuclear and Binuclear acs.org
1,4-di(2-pyridyl)-1,2,3-triazoleCu(I), Pt(II), Co(II), Ag(I)Bidentate (N,N-chelate)Discrete Molecules rsc.org

While the use of the specific this compound ligand in lanthanide coordination polymers is not widely reported, the broader family of triazole-based ligands has been extensively used to construct such materials. These polymers are of great interest due to their potential applications in luminescence, sensing, and magnetism.

Triazole derivatives, often functionalized with carboxylate or phosphinoyl groups, act as effective linkers to bridge lanthanide(III) ions, forming one-, two-, or three-dimensional networks. acs.orgnih.govmdpi.com For example, lanthanide complexes have been synthesized using 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole, demonstrating the utility of the phenyl-triazole unit in this context. ug.edu.gh Similarly, 4,5-bis(diphenylphosphinoyl)-1,2,3-triazolate has been used to create luminescent lanthanide complexes. In these structures, the ligand can coordinate to the metal center in both bidentate (O,O) and unsymmetrical (O,N) fashions. nih.govresearchgate.net

The introduction of an auxiliary ligand, such as 1,10-phenanthroline, can further modify the coordination environment and enhance the photoluminescent properties of the resulting lanthanide complexes. nih.govresearchgate.net The triazole ring itself can influence the properties of the complex; studies on lanthanide complexes with different triazole-based ligands have shown that the choice of ligand and the specific lanthanide ion affects geometric parameters, electronic properties, and even pharmacological activity. mdpi.comnih.govpreprints.org The structural diversity and functional properties of these materials underscore the potential for this compound to serve as a valuable, yet underexplored, component in the design of novel lanthanide coordination polymers. mdpi.com

The electrochemical behavior of coordination compounds featuring the this compound motif is of significant interest for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry is a key technique used to probe the redox properties of these molecules.

Studies on a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(I) complex revealed an irreversible Re(I)/Re(II) oxidation process at approximately +1.37 V and a ligand-centered reduction at -1.51 V. rsc.orgresearchgate.net The redox potentials are influenced by the electronic properties of the ligand, with the diphenyl-bi-triazole ligand showing better electron-donating capability compared to related pyridyl-triazole systems. rsc.org

In another example, cationic cyclometalated iridium(III) complexes bearing a 1-methyl-4-phenyl-1H-1,2,3-triazole ligand were investigated. nih.gov The electrochemical properties of these complexes were found to be highly tunable based on the choice of ancillary ligands. Complexes with a bipyridine ancillary ligand displayed fully reversible redox processes, whereas those with isocyanide ligands showed irreversible processes. nih.gov Similarly, cymantrene-triazole complexes containing a 4-phenyltriazol-1-yl moiety exhibit distinct oxidation waves corresponding to the cymantrene (B8566760) unit and the derivatized triazole ring. uea.ac.uk The electrochemical data, often supported by DFT calculations, provide crucial information about the HOMO-LUMO energy levels and the electronic communication between the metal center and the triazole-based ligand. rsc.orgrsc.org

ComplexRedox ProcessPotential (V vs. reference)Key FindingReference
diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(I)Re(I)/Re(II) Oxidation+1.37Irreversible oxidation; ligand shows good electron-donating ability. rsc.org
diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(I)Ligand Reduction-1.51Ligand-centered reduction process. rsc.org
Cationic Ir(III) with 1-methyl-4-phenyl-1,2,3-triazoleMetal/Ligand RedoxVariesRedox properties are tunable by ancillary ligands (bipyridine vs. isocyanide). nih.gov
Cymantrene-triazole with 4-phenyltriazol-1-ylCymantrene Oxidation~+1.20Oxidation assigned to the cymantrene moiety. uea.ac.uk

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on noncovalent interactions to assemble molecules into larger, functional architectures. The this compound unit is an effective building block in this field due to its ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The design of host molecules capable of selectively binding guest species is a central theme in supramolecular chemistry. The triazole ring, particularly when incorporated into macrocyclic structures, has proven to be a powerful motif for molecular recognition. The C-H bond on the triazole ring can act as a surprisingly effective hydrogen bond donor, enabling the binding of anions. researchgate.net

A simple, acyclic 1,4-diphenyl-1,2,3-triazole has been shown to act as a selective fluorescent sensor for the fluoride (B91410) ion. researchgate.net This recognition is achieved through hydrogen bonding between the triazole C-H group and the anion. More complex systems, such as macrocyclic triazolophanes, which contain multiple triazole units, create a pre-organized cavity that can strongly and selectively bind halides like chloride. researchgate.net

Furthermore, triazole moieties can be incorporated as linkers in more intricate host systems like helicates. For example, triple-stranded helicates formed from di(2-pyridyl-1,2,3-triazole) ligands and iron(II) ions possess a central cavity capable of encapsulating guest molecules. frontiersin.org The self-assembly of these complex architectures is driven by the coordination of the triazole nitrogen atoms to the metal centers. The ability to create such well-defined cavities allows for the development of host-guest systems with potential applications in sensing, catalysis, and drug delivery. beilstein-journals.orgacs.org The modular nature of triazole synthesis via click chemistry facilitates the rational design and tuning of these supramolecular hosts for specific guest recognition tasks. beilstein-journals.org

Noncovalent Interactions in Supramolecular Assemblies

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits that are held together and organized by noncovalent interactions. numberanalytics.comfortunejournals.com These interactions, while weaker than covalent bonds, are fundamental in directing the self-assembly of molecules into complex, functional architectures. numberanalytics.comnih.gov In the context of this compound and its derivatives, a variety of noncovalent forces, including hydrogen bonds, π-π stacking, and C-H···π interactions, collaboratively determine the structure and stability of their supramolecular assemblies. researchgate.netresearchgate.netnih.gov The interplay of these weak forces is crucial in crystal engineering, where the goal is to design solid-state structures with specific properties. mdpi.comrsc.org

The assembly of molecules in the solid state is governed by a combination of directional hydrogen bonds and less directional van der Waals forces. acs.org The 1,2,3-triazole ring, in particular, is known for its tendency to form directional hydrogen bonds, making it a valuable component in the design of supramolecular structures. mdpi.com

Research on the crystal structure of triazole derivatives provides detailed insights into these interactions. In the difluorophosphate salt of 3-anilino-1,4-diphenyl-1H-1,2,4-triazol-4-ium, a derivative of this compound, the crystal packing is dictated by a network of intermolecular hydrogen bonds and π-π stacking. researchgate.netnih.gov Specifically, N—H⋯O and C—H⋯O hydrogen bonds form between the organic cation and the difluorophosphate anion. researchgate.netnih.gov These interactions create a robust three-dimensional network, which is further stabilized by π-π stacking between the triazole ring of one cation and a phenyl ring of an adjacent cation. researchgate.netnih.gov A weak intramolecular C—H···N hydrogen bond also helps to stabilize the molecular conformation. scienceopen.com

The significance of π-π stacking is also evident in metal-organic complexes incorporating diphenyl-triazole ligands. A tricarbonylrhenium(I) complex featuring a 5,5′-dimethyl-4,4′-diphenyl-3,3′-bi-(1,2,4-triazole) ligand demonstrates a strong intramolecular π-π stacking interaction. rsc.org In this complex, the two phenyl rings are positioned on the same side of the molecule, with their aromatic systems showing significant overlap and a centroid-to-centroid distance of 3.5 Å. rsc.org This interaction enhances the rigidity of the complex. rsc.org In the crystal lattice of this complex, however, intermolecular π-π stacking between phenyl rings of neighboring molecules is minimal, with the network being primarily structured by C-H···N and C-H···Cl interactions. rsc.org

The C-H···π hydrogen bond is another critical interaction in the supramolecular chemistry of aromatic compounds like this compound. rsc.org These interactions occur between a C-H bond (a soft acid) and a π-system (a soft base), such as a phenyl or triazole ring, and play a significant role in controlling crystal packing. rsc.org Theoretical studies and database analyses have confirmed the importance of C-H···π interactions in the structure of organic and organometallic crystals. rsc.orgrsc.org For this compound, these interactions are expected between the C-H bonds of the phenyl groups and the π-electron clouds of adjacent aromatic rings.

The following table summarizes the key noncovalent interactions observed in supramolecular assemblies involving derivatives of this compound.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in AssemblyReference
Hydrogen Bond N-HOMedium StrengthFormation of 3D networks researchgate.netnih.gov
Hydrogen Bond C-HOWeakConsolidation of 3D networks researchgate.netnih.gov
Hydrogen Bond C-HNWeakIntramolecular stabilization scienceopen.comrsc.org
π-π Stacking Triazole RingPhenyl Ring~3.5Intermolecular stabilization of crystal packing researchgate.netnih.gov
π-π Stacking Phenyl RingPhenyl Ring3.5Intramolecular stabilization, enhancing molecular rigidity rsc.org
C-H···π Interaction C-H (Phenyl)π-system (Aromatic Ring)2.6 - 3.0Control of crystal packing and conformation rsc.org

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and its application to 1,4-diphenyltriazole chemistry holds immense promise for accelerating discovery. nih.govresearchgate.net These computational tools are being developed to predict molecular properties, optimize reaction conditions, and design novel derivatives with desired functionalities.

Machine learning models, such as graph neural networks and transformer models, can analyze vast datasets of chemical information to identify structure-activity relationships (SAR) and structure-property relationships (SPR). astrazeneca.com In the context of this compound, AI can be employed to:

Predict Biological Activity: By training models on existing data, researchers can screen virtual libraries of this compound derivatives to identify candidates with high potential for specific biological targets, such as enzymes or receptors. astrazeneca.commdpi.com This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening.

Optimize Synthesis: AI algorithms can predict the outcomes of chemical reactions, suggesting optimal catalysts, solvents, and temperature conditions to maximize the yield and purity of this compound synthesis. arxiv.org This is particularly valuable for complex multicomponent reactions.

Design Novel Molecules: De novo drug design, guided by AI, can generate novel this compound structures with specific desired properties. researchgate.net These models can explore a vast chemical space to propose innovative molecules that may not be conceived through conventional methods.

The synergy between AI and automated synthesis platforms is expected to create a closed-loop system for accelerated discovery, where AI designs molecules, robots synthesize them, and the experimental data is fed back to refine the AI models. nih.gov

Table 1: Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Impact
Drug Discovery Graph Neural Networks, K Nearest NeighbourPrediction of anticancer and other therapeutic activities. mdpi.com
Synthesis Planning Retrosynthetic Analysis AlgorithmsDesign of efficient and high-yield synthetic routes. nih.gov
Materials Science Predictive ModelingDesign of this compound-based materials with tailored electronic or optical properties.
Reaction Optimization Regression ModelsIdentification of optimal reaction conditions for yield and selectivity. arxiv.org

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in-situ monitoring of the formation of 1,4-diphenyltriazoles. nih.gov These methods provide detailed molecular-level information as the reaction progresses, offering insights that are not accessible through traditional offline analysis.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are particularly well-suited for this purpose. nih.govnih.govmdpi.com For instance, benchtop NMR systems can be used to monitor copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in real time, allowing for the direct observation of the consumption of starting materials and the formation of the triazole product. nih.gov This enables a detailed analysis of the reaction mechanism and kinetics.

Surface-Enhanced Raman Scattering (SERS) has also been employed to monitor the "click" formation of triazoles on self-assembled monolayers. nih.gov The real-time measurement of intensity changes in specific vibrational bands allows for precise tracking of the reaction progress. nih.gov

The data generated from these real-time monitoring techniques can be coupled with computational modeling to build a comprehensive understanding of the reaction landscape. This knowledge is crucial for developing more efficient and robust synthetic protocols for this compound and its derivatives.

Table 2: Spectroscopic Techniques for Real-time Reaction Monitoring

TechniqueInformation ProvidedAdvantages for Triazole Synthesis
Benchtop NMR Quantitative analysis of reactants, intermediates, and products.Non-invasive, provides detailed structural information. nih.gov
Raman Spectroscopy Vibrational modes of molecules, tracking of specific functional groups.Suitable for in-situ monitoring, can be used in aqueous media. mdpi.com
SERS Enhanced Raman signals for surface-adsorbed molecules.High sensitivity for monitoring reactions on surfaces. nih.gov
UV-Visible Spectroscopy Electronic transitions, concentration of chromophoric species.Simple, cost-effective for monitoring certain reaction parameters. mdpi.com

Exploration of Novel Bio-inspired Applications

The structural features of the triazole ring, particularly its ability to act as a stable and effective linker and its capacity to mimic amide bonds, make it an attractive scaffold for bio-inspired applications. nih.govresearchgate.net Research is increasingly focused on leveraging the this compound core to create novel biomimetic structures with diverse functionalities.

One promising area is the development of peptidomimetics . By replacing a peptide bond with a 1,4-disubstituted triazole ring, researchers can create peptide analogues with enhanced stability against enzymatic degradation. nih.gov The this compound unit has been shown to act as a β-turn mimic, inducing specific secondary structures in peptide chains, which is crucial for their biological activity. nih.govnih.gov

Furthermore, triazole-based systems are being explored for the construction of biomimetic ion channels . chemistryviews.org Self-assembled structures incorporating triazole linkers can form nanochannels in lipid bilayers, facilitating ion transport. The modular nature of triazole synthesis allows for the fine-tuning of the channel's properties, such as pore size and ion selectivity. chemistryviews.org

Other emerging bio-inspired applications include the use of triazoles in:

Drug delivery systems: As linkers to conjugate drugs to targeting moieties.

Biosensors: As components of recognition elements that can selectively bind to biological targets. chemistryviews.org

Radiolabeling: Triazoles can act as ligands for metal complexes used in medical imaging. nih.gov

The versatility of "click chemistry" to construct these complex bio-inspired architectures from this compound building blocks is a key driver of innovation in this area. nih.gov

Development of Next-Generation Catalytic Systems

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, research is actively pursuing the development of next-generation catalytic systems to improve efficiency, sustainability, and scope. organic-chemistry.org For the synthesis of this compound and its derivatives, these new catalysts aim to overcome limitations such as catalyst loading, substrate scope, and the use of potentially toxic metals.

Emerging trends in catalysis for triazole synthesis include:

Photocatalysis: Visible-light-driven photocatalysis offers a green and efficient alternative to traditional thermal methods. mdpi.comresearchgate.net Catalysts such as iridium and ruthenium complexes can facilitate the cycloaddition reaction under mild conditions. mdpi.com Metal-free photocatalytic systems are also being developed, for example, using covalent organic frameworks (COFs) for CO2 reduction, which showcases the potential of triazole-containing materials in catalysis. rsc.org

Heterogeneous Catalysts: To simplify catalyst separation and recycling, researchers are developing solid-supported catalysts. mdpi.comnih.gov These include copper species immobilized on magnetic nanoparticles, polymers, or metal-organic frameworks (MOFs), which can be easily removed from the reaction mixture and reused. mdpi.comrsc.org Zinc-based heterogeneous catalysts are also being explored as a sustainable, copper-free alternative. rsc.org

Dual-Metal Catalysis: Systems employing two different metal catalysts, such as copper and palladium, can enable more complex, one-pot transformations to create highly functionalized polycyclic triazoles. acs.org

Alternative Metal Catalysts: Catalysts based on other metals like silver, zinc, and nickel are being investigated to provide alternative reactivity and selectivity profiles. mdpi.comresearchgate.netrsc.org

These advancements in catalysis are not only making the synthesis of 1,4-diphenyltriazoles more efficient and environmentally friendly but are also expanding the range of accessible molecular architectures. researchgate.net

Sustainable and Circular Economy Approaches in Triazole Chemistry

In line with the global push towards green chemistry, a significant focus is being placed on developing sustainable synthetic methods for triazoles, including this compound. rsc.org This involves a holistic approach that considers the entire lifecycle of the chemical process, from starting materials to final product and waste generation.

Key principles of green chemistry being applied to triazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or biodegradable alternatives such as Cyrene™. semanticscholar.orgnih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, minimizing waste. acs.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

Beyond green synthesis, the principles of a circular economy are beginning to be integrated into chemical manufacturing. mdpi.com This paradigm aims to eliminate waste and keep materials in use for as long as possible. scielo.br In triazole chemistry, this could involve:

Catalyst Recycling: The development of robust, recyclable heterogeneous catalysts is a key step towards a circular process. rsc.orgrsc.org

Waste Valorization: Investigating methods to convert byproducts and waste streams from triazole synthesis into valuable chemicals. scielo.br

Designing for Degradability: Creating triazole-based products, such as polymers or agrochemicals, that are designed to degrade into non-harmful substances at the end of their lifecycle.

By embracing these sustainable and circular approaches, the chemical community can ensure that the production and application of this compound and other important compounds are conducted in an environmentally responsible manner. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 1,4-Diphenyltriazole derivatives to maximize yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions under reflux conditions. Key variables include solvent selection (e.g., DMSO or ethanol), reaction time (18–24 hours), and acid catalysts (e.g., glacial acetic acid). For example, refluxing precursors in DMSO followed by vacuum distillation and crystallization in ethanol-water mixtures can achieve yields of ~65% . Purification via column chromatography or recrystallization is critical to remove unreacted starting materials. Monitoring reaction progress using TLC or HPLC ensures intermediate quality .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1^1H and 13^{13}C) is essential for structural elucidation, confirming triazole ring formation and substituent positions. High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) at 237 nm, using a C18 column and acetonitrile-buffer mobile phases, ensures purity assessment and quantification . Melting point analysis and FT-IR spectroscopy further validate functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .

Q. How can researchers design HPLC methods to quantify this compound in complex mixtures?

  • Methodological Answer : Optimize chromatographic conditions using a factorial design approach. Variables include organic solvent ratio (e.g., acetonitrile:water at 70:30), buffer pH (5.0–5.5), and column temperature (30°C). A Supelcosil LC-ABZ+Plus C18 column with a flow rate of 1 mL/min provides baseline separation. Validate the method for linearity (R2^2 > 0.99), precision (RSD < 5%), and detection limits (0.03–0.35 µg/mL) using spiked samples .

Q. What strategies mitigate solubility challenges during this compound formulation?

  • Methodological Answer : Use co-solvents like 1,4-dioxane or DMF to enhance solubility in polar aprotic solvents. For aqueous systems, employ surfactants or cyclodextrin-based inclusion complexes. Pre-formulation studies should assess pH-dependent solubility and hygroscopicity, as moisture absorption can destabilize crystalline forms .

Advanced Research Questions

Q. How can mechanistic insights into side reactions during this compound synthesis improve process control?

  • Methodological Answer : Side reactions, such as unintended Fries rearrangements or radical coupling, can arise from prolonged heating or light exposure. Use quenching experiments and LC-MS to identify by-products. For example, trapping sulfonyl radicals with TEMPO during photolysis reveals competing pathways . Adjusting reaction parameters (e.g., inert atmosphere, shorter reflux times) minimizes side products .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in environmental matrices?

  • Methodological Answer : Heterogeneous Fenton oxidation using zero-valent iron (ZVI) at neutral pH degrades triazoles without pH adjustment. Optimize H2O2\text{H}_2\text{O}_2 dosage (0.1–1.0 mM) and ZVI particle size (micro- vs. nano-scale). Sonolysis enhances degradation kinetics by promoting hydroxyl radical generation. Monitor intermediates via GC-MS to map degradation pathways .

Q. How do computational methods like molecular docking predict the bioactivity of this compound hybrids?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or tubulin). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) correlating with anti-proliferative activity. Validate predictions with in vitro assays on cancer cell lines (e.g., MCF-7) .

Q. What analytical workflows ensure rigorous impurity profiling of this compound APIs?

  • Methodological Answer : Employ orthogonal methods: (1) LC-DAD for quantitating major impurities (e.g., EP-grade standards), (2) HR-MS for structural identification, and (3) 1^1H-NMR to confirm stereochemical purity. For example, monitor positional isomers (e.g., 1,5- vs. 1,4-substituted triazoles) using chiral columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.